molecular formula C19H25FN2O2 B10885569 Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone

Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone

Cat. No.: B10885569
M. Wt: 332.4 g/mol
InChI Key: RLTKZVSTZOIMND-UHFFFAOYSA-N
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Description

Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone is a chemical compound with the molecular formula C14H23F3N2O3. It is used primarily in research settings and is known for its unique structural properties, which include an azepane ring and a piperidine ring connected by a methanone group. This compound is often utilized in the synthesis of various pharmaceuticals and other chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone typically involves the reaction of azepane with piperidin-3-ylmethanone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored closely to maintain optimal reaction conditions, and the product is purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone is unique due to its specific combination of an azepane ring and a piperidine ring connected by a methanone group, along with the presence of a fluorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications .

Biological Activity

Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone is a complex organic compound notable for its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H20FN3O, with a molecular weight of approximately 303.35 g/mol. The structure features an azepane ring and a piperidine moiety linked through a carbonyl group to a 3-fluorophenyl substituent, which contributes to its unique biological properties.

Research indicates that the biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antagonistic effects on certain neurotransmitter receptors.
  • Inhibition of specific enzymes , potentially leading to therapeutic applications in neuropharmacology and anti-inflammatory treatments.

The specific mechanisms are still under investigation, but ongoing research aims to elucidate these interactions further.

Pharmacological Applications

This compound has shown promise in several areas:

  • Neuropharmacology : Potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
  • Anti-inflammatory properties : May inhibit inflammatory pathways, suggesting use in conditions like arthritis or other inflammatory diseases.

Comparative Biological Activity

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
Azepan-1-yl(pyridin-3-yl)methanoneAzepane ring with pyridine substituentAntimicrobial properties
4-(Azepan-1-yl)piperidin-1-ylmethanonePiperidine ring with azepane moietyPotential neuropharmacological effects
Azepan-1-(2-chloropyridin-3-yl)methanoneChlorinated pyridine substituentAntitubercular activity

This comparison highlights the unique combination of an azepane structure with a fluorinated phenolic moiety in this compound, which may confer distinct pharmacological properties not observed in other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of Azepan derivatives. For instance:

  • Neuropharmacological Studies : A study examined the effects of related piperidine derivatives on neurotransmitter systems, revealing potential therapeutic benefits for anxiety and depression .
  • Enzyme Inhibition Studies : Research indicated that certain analogs demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer’s disease .

These findings underscore the need for further exploration into the pharmacodynamics and pharmacokinetics of Azepan derivatives.

Properties

Molecular Formula

C19H25FN2O2

Molecular Weight

332.4 g/mol

IUPAC Name

azepan-1-yl-[1-(3-fluorobenzoyl)piperidin-3-yl]methanone

InChI

InChI=1S/C19H25FN2O2/c20-17-9-5-7-15(13-17)18(23)22-12-6-8-16(14-22)19(24)21-10-3-1-2-4-11-21/h5,7,9,13,16H,1-4,6,8,10-12,14H2

InChI Key

RLTKZVSTZOIMND-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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